molecular formula C7H12N2O B2847267 (4As,7aS)-1,2,3,4,4a,5,6,7a-八氢吡咯并[3,4-b]吡啉-7-酮 CAS No. 1932622-90-6

(4As,7aS)-1,2,3,4,4a,5,6,7a-八氢吡咯并[3,4-b]吡啉-7-酮

货号 B2847267
CAS 编号: 1932622-90-6
分子量: 140.186
InChI 键: SDQQLCCHEDEMFF-WDSKDSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one” is an important intermediate in the manufacture of moxifloxacin and is commonly known as "nonane" . It is a part of a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

A novel synthesis of this compound has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolopyridine-5,7(6H)-dione 3, enabling the desired chirality in the nonane 1 . Another method for the synthesis of this compound involves optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider . It is a bicyclic heterocyclic compound and is a member of the family of pyrazolopyridines formed by five congeners .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling of 2,3-pyridine dicarboxylic acid with benzylamine to obtain 3, followed by pyridine ring reduction to afford intermediate 4 . This intermediate upon reduction of carbonyl groups affords N-benzyl nonane intermediate 5 .

科学研究应用

合成和结构表征

研究重点在于结构上与指定化合物相关的内酯融合的过氢异恶唑并[2,3-a]吡啶的合成和构象研究。这些研究提供了对类似杂环化合物的合成路线和结构构象的见解 (Alvarez-Larena 等人,1995)

有机合成中的潜在应用

7-取代 6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮的合成证明了这些化合物有机合成中的潜力,展示了它们与各种亲核试剂的反应性和创造多样化学结构的潜力 (Goto 等人,1991)

化学性质和反应性

对吡咯并[3,4-b]吡啶衍生物的化学性质和反应性的研究揭示了它们在新型化学试剂和材料开发中的潜在用途。例如,研究将吡唑并融合的 4-氮杂芴酮作为合成荧光二氰基亚甲基取代衍生物的关键试剂,突出了这些化合物在材料科学和传感器技术中的多功能性 (Orrego-Hernández 等人,2019)

在药物化学中的应用

虽然没有发现与确切化合物“(4As,7aS)-1,2,3,4,4a,5,6,7a-八氢吡咯并[3,4-b]吡啶-7-酮”相关的药物化学中的直接应用,但对结构相关的化合物的研究,例如双苯甲酰胺咪唑并[1,2-a]吡啶,表明这些杂环骨架在开发新治疗剂方面的潜力 (Ismail 等人,2008)

这些研究共同提高了我们对“(4As,7aS)-1,2,3,4,4a,5,6,7a-八氢吡咯并[3,4-b]吡啶-7-酮”和相关化合物的合成、结构表征和潜在应用的理解。在有机合成、材料科学和药物化学中的广泛应用突出了该化合物类别在科学研究中的重要性。

有关更多人工智能驱动的见解,请访问 consensus.app

尚未在搜索中明确找到(4As,7aS)-1,2,3,4,4a,5,6,7a-八氢吡咯并[3,4-b]吡啶-7-酮的科学研究应用。然而,具有相似结构基序的相关化合物已被研究用于各种应用,例如构象分析、荧光衍生物的合成、抗原生动物活性以及有机合成中的前体。以下是几个相关研究的摘要:

内酯融合的过氢异恶唑并[2,3-a]吡啶的构象研究

Alvarez-Larena 等人(1995 年)的一项研究重点研究了三种内酯融合的过氢异恶唑并[2,3-a]吡啶的构象分析。这些化合物由四氢吡啶氧化物与各种不饱和内酯反应生成,在固态中表现出不同的构象,受内酯环的大小影响。哌啶环采用具有不同变形程度的椅子构象,而异恶唑烷环根据内酯环的大小显示出不同的构象 (Alvarez-Larena 等人,1995)

荧光二氰基亚甲基衍生物的合成

Orrego-Hernández 等人(2019 年)描述了一种吡唑并融合的 4-氮杂芴酮的绿色合成工艺,该工艺被用作创造新型二氰基亚甲基衍生物的前体。这些衍生物展示了可调制的 ICT 荧光团特性和作为氰化物检测的荧光化学计量器的潜力 (Orrego-Hernández 等人,2019)

双苯甲酰胺咪唑并[1,2-a]吡啶的抗原生动物活性

Ismail 等人(2008 年)合成了新型双苯甲酰胺咪唑并[1,2-a]吡啶及其四氢类似物,它们显示出显着的 DNA 结合亲和力和抗原生动物活性。这些化合物对锥虫病和恶性疟原虫有效,一些衍生物显示出与已知治疗方法相当的活性 (Ismail 等人,2008)

安全和危害

The safety and hazards associated with this compound include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . It should not be released into the environment and should be kept in suitable, closed containers for disposal .

作用机制

Target of Action

The primary targets of EN300-27148809 are currently unknown. The compound, also known as (4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one, is an important intermediate in the manufacture of moxifloxacin . .

Mode of Action

As an intermediate in the synthesis of moxifloxacin , it may play a role in the formation of the final active compound.

Biochemical Pathways

As an intermediate in the synthesis of moxifloxacin , it may be involved in the pathways leading to the formation of this antibiotic.

Pharmacokinetics

As an intermediate in the synthesis of moxifloxacin , its bioavailability may be influenced by the processes involved in the formation of the final active compound.

Result of Action

As an intermediate in the synthesis of moxifloxacin , it may contribute to the antibiotic’s effects.

Action Environment

As an intermediate in the synthesis of moxifloxacin , its action may be influenced by the conditions under which the synthesis occurs.

属性

IUPAC Name

(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQQLCCHEDEMFF-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)[C@H]2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。